N-Boc-3-Iodo-L-alanina éster bencílico

Descripción general

Descripción

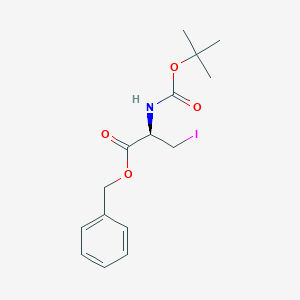

N-Boc-3-Iodo-L-alanine benzyl ester is a chemical compound with the molecular formula C15H20INO4 and a molecular weight of 405.23 g/mol. It is a derivative of L-alanine, an essential amino acid, and is often used in research settings for various applications. The compound is typically used in peptide synthesis and other chemical modifications due to its unique properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₀INO₄

- Molecular Weight : 405.23 g/mol

- IUPAC Name : Benzyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for stabilizing the amino group during synthesis processes. The iodine atom at the β-position enhances its reactivity, making it suitable for various chemical transformations.

Peptide Synthesis

N-Boc-3-Iodo-L-alanine benzyl ester is primarily employed in peptide synthesis. Its ability to form peptide bonds allows for the construction of complex peptides that are essential in medicinal chemistry and biological research. The Boc group can be easily removed under acidic conditions, facilitating the coupling with other amino acids to form longer peptide chains .

Drug Development

This compound plays a vital role in drug development by modifying the physical and chemical properties of pharmaceutical compounds. The introduction of iodine can influence the pharmacokinetics of drug candidates, potentially enhancing their efficacy and bioavailability . For instance, its derivatives have been explored for their potential as therapeutic agents against various diseases.

Materials Science

In materials science, N-Boc-3-Iodo-L-alanine benzyl ester is utilized in photocatalysis and the development of advanced materials. Its unique properties contribute to enhancing the performance of photocatalysts used in environmental applications, such as water purification and energy conversion.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of N-Boc-3-Iodo-L-alanine benzyl ester in synthesizing novel peptide structures. For example:

- A study published in RSC Publishing explored constrained dipeptide surrogates derived from L-serine using Boc-protected amino acids, including derivatives similar to N-Boc-3-Iodo-L-alanine benzyl ester. These surrogates showed promising results in mimicking natural peptides, indicating potential applications in drug design .

- Another research article highlighted the use of this compound in developing metal-binding amino acids, showcasing its versatility in creating functionalized building blocks for complex molecular architectures .

Mecanismo De Acción

Target of Action

This compound is a derivative of amino acids and is often used in research settings

Mode of Action

As a boc-protected amino acid derivative, it is involved in various chemical reactions, primarily in peptide bond formation during peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acid derivatives to form peptides.

Action Environment

Métodos De Preparación

The synthesis of N-Boc-3-Iodo-L-alanine benzyl ester involves several steps. One common method includes the protection of the amino group of L-alanine with a Boc (tert-butoxycarbonyl) group, followed by iodination at the β-position and esterification with benzyl alcohol . The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for Boc protection, iodine for iodination, and benzyl alcohol for esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Análisis De Reacciones Químicas

N-Boc-3-Iodo-L-alanine benzyl ester undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Esterification and Deprotection: The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acid derivatives to form peptides.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and nucleophiles such as amines . Major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

N-Boc-3-Iodo-L-alanine benzyl ester can be compared with other similar compounds such as:

N-Boc-3-Iodo-L-alanine methyl ester: This compound has a similar structure but with a methyl ester group instead of a benzyl ester group.

N-Boc-3-Iodo-D-alanine benzyl ester: This is the D-enantiomer of the compound, which has different stereochemistry.

These similar compounds highlight the uniqueness of N-Boc-3-Iodo-L-alanine benzyl ester in terms of its specific ester group and stereochemistry, which can influence its reactivity and applications.

Actividad Biológica

N-Boc-3-iodo-L-alanine benzyl ester is a synthetic amino acid derivative that has garnered interest in medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-Boc-3-iodo-L-alanine benzyl ester is C15H20INO4, with a molecular weight of approximately 405.23 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The iodine atom at the 3-position enhances the compound's reactivity, making it a valuable intermediate in various synthetic applications .

Enzyme Interaction and Metabolic Pathways

Iodinated amino acids like N-Boc-3-iodo-L-alanine benzyl ester can influence enzyme activity and protein interactions. The presence of iodine may enhance the compound's ability to participate in metabolic pathways, potentially affecting neurotransmission and metabolic regulation. This reactivity allows for the design of compounds that can modulate biological processes through specific interactions with enzymes or receptors.

Potential Applications in Medicinal Chemistry

N-Boc-3-iodo-L-alanine benzyl ester serves as an important building block in the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activities. For instance, derivatives of alanine are known to play roles in neurotransmission, making this compound a candidate for further investigation in neuropharmacology .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of N-Boc-3-iodo-L-alanine benzyl ester:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-3-bromo-DL-alanine benzyl ester | Amino acid derivative | Bromine instead of iodine; less reactive |

| N-Boc-L-alanine benzyl ester | Amino acid derivative | No halogen substitution; simpler structure |

| N-Boc-2-iodo-DL-alanine benzyl ester | Amino acid derivative | Iodine at the 2-position; different reactivity profile |

| Benzyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | Similar structure | Same core structure but without esterification |

This table illustrates how the iodine substitution at the 3-position significantly enhances the reactivity of N-Boc-3-iodo-L-alanine benzyl ester compared to its analogs, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications.

Propiedades

IUPAC Name |

benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXFSYLOWHQCEK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373549 | |

| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108957-20-6 | |

| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.